molecular formula C24H34N2O3 B12546507 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol CAS No. 838087-03-9

8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol

Cat. No.: B12546507
CAS No.: 838087-03-9
M. Wt: 398.5 g/mol
InChI Key: PTOYHMBZZGVGOZ-UHFFFAOYSA-N
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Description

8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a diazenyl group (-N=N-) linked to a butoxyphenyl group, which is further connected to an octan-1-ol chain through a phenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenol in an alkaline medium to form the azo compound.

    Etherification: The resulting azo compound is reacted with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.

    Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    8-{4-[(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol: A similar compound without the (E)-configuration.

    8-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with a methoxy group instead of a butoxy group.

    8-{4-[(4-Ethoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with an ethoxy group instead of a butoxy group.

Uniqueness

8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with other molecules. The butoxy group also imparts distinct hydrophobic properties, making it suitable for applications in materials science and drug delivery.

Properties

CAS No.

838087-03-9

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol

InChI

InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3

InChI Key

PTOYHMBZZGVGOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO

Origin of Product

United States

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